tert-Butyl ((S)-1-((2,2-diphenylethyl)amino)-6-((S)-2-(4-(4-methoxyphenyl)-4-oxobutanoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamido)-1-oxohexan-2-yl)carbamate
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Overview
Description
Tert-Butyl ((S)-1-((2,2-diphenylethyl)amino)-6-((S)-2-(4-(4-methoxyphenyl)-4-oxobutanoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamido)-1-oxohexan-2-yl)carbamate is a complex organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the tetrahydroisoquinoline core, the introduction of the diphenylethylamino group, and the attachment of the tert-butyl carbamate moiety. Each step would require specific reagents and conditions, such as:
Formation of the tetrahydroisoquinoline core: This could involve a Pictet-Spengler reaction, using an aldehyde and an amine.
Introduction of the diphenylethylamino group: This might be achieved through reductive amination.
Attachment of the tert-butyl carbamate moiety: This could involve the use of tert-butyl chloroformate and a base.
Industrial Production Methods
Industrial production methods would scale up these reactions, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The aromatic rings and amine groups can be oxidized under specific conditions.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, alcohols).
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
This compound could have various applications in scientific research, including:
Chemistry: As a building block for more complex molecules.
Biology: As a potential ligand for studying protein interactions.
Medicine: As a candidate for drug development, particularly if it exhibits biological activity.
Industry: As an intermediate in the synthesis of pharmaceuticals or other fine chemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. For example, if this compound is used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl ((S)-1-((2,2-diphenylethyl)amino)-6-((S)-2-(4-(4-methoxyphenyl)-4-oxobutanoyl)-1-oxohexan-2-yl)carbamate
- tert-Butyl ((S)-1-((2,2-diphenylethyl)amino)-6-((S)-2-(4-(4-methoxyphenyl)-4-oxobutanoyl)-1-oxohexan-2-yl)carbamate
Uniqueness
This compound’s uniqueness might lie in its specific combination of functional groups, which could confer unique chemical properties or biological activities compared to similar compounds.
Properties
Molecular Formula |
C46H54N4O7 |
---|---|
Molecular Weight |
774.9 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-1-(2,2-diphenylethylamino)-6-[[(3S)-2-[4-(4-methoxyphenyl)-4-oxobutanoyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]-1-oxohexan-2-yl]carbamate |
InChI |
InChI=1S/C46H54N4O7/c1-46(2,3)57-45(55)49-39(43(53)48-30-38(32-15-7-5-8-16-32)33-17-9-6-10-18-33)21-13-14-28-47-44(54)40-29-35-19-11-12-20-36(35)31-50(40)42(52)27-26-41(51)34-22-24-37(56-4)25-23-34/h5-12,15-20,22-25,38-40H,13-14,21,26-31H2,1-4H3,(H,47,54)(H,48,53)(H,49,55)/t39-,40-/m0/s1 |
InChI Key |
KTSDAKYRFLEZFF-ZAQUEYBZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)[C@@H]1CC2=CC=CC=C2CN1C(=O)CCC(=O)C3=CC=C(C=C3)OC)C(=O)NCC(C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)C1CC2=CC=CC=C2CN1C(=O)CCC(=O)C3=CC=C(C=C3)OC)C(=O)NCC(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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